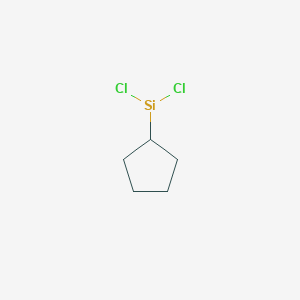
CID 11401005
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(cyclopentyl)silane: is an organosilicon compound with the chemical formula C5H9Cl2Si It is a derivative of silane, where two chlorine atoms and a cyclopentyl group are attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Chlorination: Dichloro(cyclopentyl)silane can be synthesized by the direct chlorination of cyclopentylsilane. This involves reacting cyclopentylsilane with chlorine gas under controlled conditions to replace hydrogen atoms with chlorine atoms.
Hydrosilylation: Another method involves the hydrosilylation of cyclopentene with dichlorosilane in the presence of a platinum or rhodium catalyst.
Industrial Production Methods: Industrial production of dichloro(cyclopentyl)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain high-purity dichloro(cyclopentyl)silane.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Dichloro(cyclopentyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols. These reactions typically occur under mild conditions and produce various organosilicon compounds.
Hydrolysis: In the presence of water or moisture, dichloro(cyclopentyl)silane hydrolyzes to form silanols and hydrochloric acid. This reaction is exothermic and can be catalyzed by acids or bases.
Condensation: The silanols formed from hydrolysis can further condense to form siloxanes, which are important in the production of silicone materials.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Catalysts: Platinum, rhodium, acids, bases
Conditions: Elevated temperatures, controlled moisture levels
Major Products:
- Organosilicon compounds (from substitution)
- Silanols and hydrochloric acid (from hydrolysis)
- Siloxanes (from condensation)
Wissenschaftliche Forschungsanwendungen
Chemistry: Dichloro(cyclopentyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, dichloro(cyclopentyl)silane derivatives are explored for their potential use in drug delivery systems and as biocompatible materials. Their ability to form stable bonds with biological molecules makes them valuable in biomedical applications.
Industry: In the industrial sector, dichloro(cyclopentyl)silane is used in the production of silicone rubbers, resins, and coatings. It is also utilized in surface modification processes to enhance the properties of materials such as plastics and metals .
Wirkmechanismus
The mechanism of action of dichloro(cyclopentyl)silane involves its reactivity with nucleophiles and its ability to undergo hydrolysis and condensation reactions. The silicon atom in dichloro(cyclopentyl)silane is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various organosilicon compounds and siloxanes, which are essential in many applications .
Vergleich Mit ähnlichen Verbindungen
Dichlorosilane (SiH2Cl2): A simpler silane compound with two chlorine atoms and two hydrogen atoms attached to silicon.
Cyclopentylsilane (C5H9SiH3): A silane compound with a cyclopentyl group and three hydrogen atoms attached to silicon.
Dichlorodiphenylsilane (C12H10Cl2Si): A silane compound with two chlorine atoms and two phenyl groups attached to silicon.
Uniqueness: Dichloro(cyclopentyl)silane is unique due to the presence of both chlorine atoms and a cyclopentyl group attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Eigenschaften
Molekularformel |
C5H9Cl2Si |
|---|---|
Molekulargewicht |
168.11 g/mol |
InChI |
InChI=1S/C5H9Cl2Si/c6-8(7)5-3-1-2-4-5/h5H,1-4H2 |
InChI-Schlüssel |
SRZLXAJXHXBJPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)[Si](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)

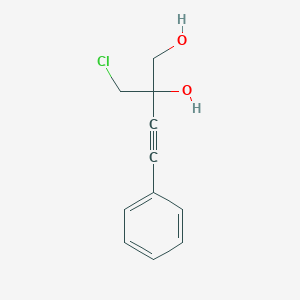
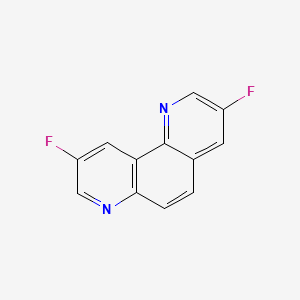
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
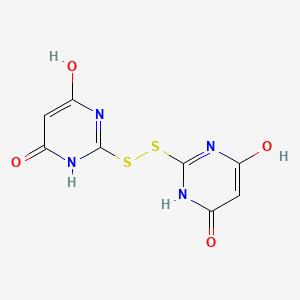
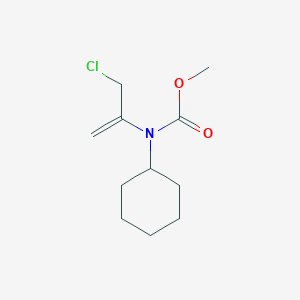
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
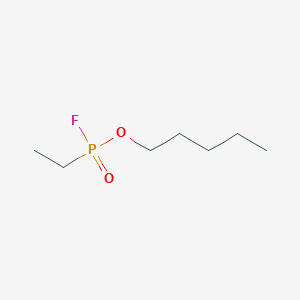
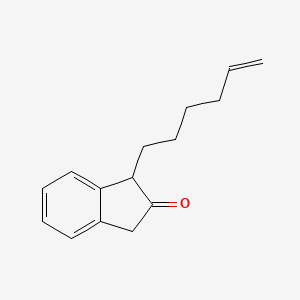
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
